(S)-methyl 2-hydroxy-4-methylpentanoate (S)-methyl 2-hydroxy-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 17392-84-6
VCID: VC14049798
InChI: InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m0/s1
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

(S)-methyl 2-hydroxy-4-methylpentanoate

CAS No.: 17392-84-6

Cat. No.: VC14049798

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-methyl 2-hydroxy-4-methylpentanoate - 17392-84-6

Specification

CAS No. 17392-84-6
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name methyl (2S)-2-hydroxy-4-methylpentanoate
Standard InChI InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m0/s1
Standard InChI Key JOSNYUDSMPILKL-LURJTMIESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC)O
Canonical SMILES CC(C)CC(C(=O)OC)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (S)-methyl 2-hydroxy-4-methylpentanoate, reflects its branched structure: a five-carbon chain (pentanoate) with a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 4, and a methoxy (-OCH₃) ester group at position 1 . The (S)-configuration at the hydroxyl-bearing carbon (C2) is critical for its chiral activity. The structural formula is:

CH3CH(CH3)CH(OH)COOCH3\text{CH}_3\text{CH(CH}_3\text{)CH(OH)COOCH}_3

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₇H₁₄O₃
Molecular Weight (g/mol)146.19
CAS Number112529-90-5
IUPAC Namemethyl (2S)-2-hydroxy-4-methylpentanoate
Stereochemistry(S)-configuration at C2

Chirality and Enantiomeric Significance

Chirality in α-hydroxy esters like (S)-methyl 2-hydroxy-4-methylpentanoate arises from the asymmetric carbon at position 2. The (S)-enantiomer is synthesized via enantioselective methods, as opposed to its (R)-counterpart, which is described in synthesis literature . The Cahn-Ingold-Prelog priority rules determine the absolute configuration, with the hydroxyl group (-OH) and methyl group (-CH₃) dictating the (S) designation . Chirality profoundly impacts this compound’s interactions in biological systems, such as enzyme binding or pheromone activity .

Synthesis and Production Methods

Enantioselective Synthesis

The (S)-enantiomer is typically synthesized from prochiral or racemic precursors using asymmetric catalysis. One route involves the reduction of 4-methyl-2-oxopentanoic acid methyl ester (keto-ester) using chiral catalysts. For example:

4-Methyl-2-oxopentanoate+H2Chiral Catalyst(S)-Methyl 2-hydroxy-4-methylpentanoate\text{4-Methyl-2-oxopentanoate} + \text{H}_2 \xrightarrow{\text{Chiral Catalyst}} \text{(S)-Methyl 2-hydroxy-4-methylpentanoate}

A study by Xue et al. achieved >99% enantiomeric excess (ee) using a palladium-based catalyst (C₅₂H₈₉N₂O₁₇⁺CH₃O₃S⁻) under hydrogen gas in n-heptane/toluene . Enzymatic approaches using ketoreductases or lipases are also viable, leveraging nature’s stereospecificity to produce the (S)-form .

Table 2: Synthesis Parameters

ParameterConditionSource
Starting Material4-Methyl-2-oxopentanoic acid methyl ester
CatalystC₅₂H₈₉N₂O₁₇⁺CH₃O₃S⁻
Solventn-Heptane/Toluene
Pressure15001.5 Torr
Reaction Time20 minutes
Yield>99% ee

Industrial-Scale Production

American Elements supplies (S)-methyl 2-hydroxy-4-methylpentanoate in bulk quantities, offering purities up to 99.999% for pharmaceutical and research applications . Production scales range from 25 kg pails to 440-gallon liquid totes, with stringent quality control via GC-MS and chiral HPLC .

Physical and Chemical Properties

Physicochemical Profile

The compound is a liquid at room temperature with a density of 1.002 g/cm³ and a boiling point of 181.6°C . Its solubility varies: miscible in polar solvents (e.g., methanol, ethanol) and partially soluble in nonpolar solvents (e.g., hexane).

Table 3: Physical Properties

PropertyValueSource
AppearanceClear liquid
Boiling Point181.6°C at 760 mmHg
Density1.002 g/cm³
Storage ConditionsRoom temperature, inert atmosphere

Stability and Reactivity

The hydroxyl and ester groups render the compound sensitive to hydrolysis under acidic or basic conditions. Storage under argon minimizes degradation .

Applications in Science and Industry

Asymmetric Synthesis

(S)-Methyl 2-hydroxy-4-methylpentanoate serves as a chiral building block in pharmaceuticals, such as β-lactam antibiotics and anticholesterol drugs . Its hydroxyl group can be oxidized to ketones or protected for further functionalization.

Flavor and Fragrance Industry

The compound’s fruity odor profile makes it a candidate for synthetic flavors. Ethyl and methyl esters of hydroxy acids are common in wine and spirits, though this application remains exploratory for the (S)-enantiomer .

Hazard StatementPrecautionary MeasureSource
H227: Flammable liquidKeep away from heat/sparks
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse ventilation

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